molecular formula C9H19NO2S B13616208 Methyl s-(tert-butyl)homocysteinate

Methyl s-(tert-butyl)homocysteinate

Cat. No.: B13616208
M. Wt: 205.32 g/mol
InChI Key: GDNMXOWXJWRXGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl s-(tert-butyl)homocysteinate is an organic compound with the molecular formula C9H19NO2S and a molecular weight of 205.32 g/mol . It is a derivative of homocysteine, where the thiol group is protected by a tert-butyl group, and the carboxyl group is esterified with a methyl group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl s-(tert-butyl)homocysteinate typically involves the protection of the thiol group of homocysteine with a tert-butyl group and the esterification of the carboxyl group with methanol. One common method involves the use of tert-butyl chloride and a base to introduce the tert-butyl group, followed by esterification with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl s-(tert-butyl)homocysteinate can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Alcohols.

    Substitution: Alkyl or aryl derivatives of homocysteine.

Scientific Research Applications

Methyl s-(tert-butyl)homocysteinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl s-(tert-butyl)homocysteinate involves the interaction of its functional groups with various molecular targets. The thiol group can form disulfide bonds with other thiol-containing molecules, while the ester group can undergo hydrolysis to release the active homocysteine derivative. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl s-(tert-butyl)homocysteinate is unique due to its combination of a thiol-protected homocysteine backbone and an esterified carboxyl group. This dual protection allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis and biochemical research .

Properties

Molecular Formula

C9H19NO2S

Molecular Weight

205.32 g/mol

IUPAC Name

methyl 2-amino-4-tert-butylsulfanylbutanoate

InChI

InChI=1S/C9H19NO2S/c1-9(2,3)13-6-5-7(10)8(11)12-4/h7H,5-6,10H2,1-4H3

InChI Key

GDNMXOWXJWRXGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SCCC(C(=O)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.